molecular formula C4H6N4OS B1296347 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine CAS No. 41812-62-8

1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine

Cat. No. B1296347
CAS RN: 41812-62-8
M. Wt: 158.18 g/mol
InChI Key: XHXUEDUFPLPHGS-UHFFFAOYSA-N
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Description

“1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to have a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in the literature. For example, one method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride . Another method involves reacting thiazole derivatives with thiomalic acid in dioxane using ZnCl2 .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions in the aromatic ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions . Specific chemical reactions involving “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” are not provided in the search results.

Scientific Research Applications

Novel Screening Approaches for Guanidine Derivatives

Compounds containing the guanidine moiety have found significant applications across both synthetic and medicinal chemistry due to their presence in numerous natural and pharmaceutical products. Research has focused on screening these compounds for therapeutic applications, including potential neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The hydrophilic nature of guanidine-based compounds facilitates their screening for promising lead structures, suitable for future drug development. However, there is a need for further studies to fully explore their potential in various suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Guanidine Compounds in Biological Activities

Guanidine derivatives are integral in developing therapeutic agents for a broad spectrum of diseases. These compounds exhibit a diverse range of chemical, biochemical, and pharmacological properties, making them critical in designing novel drugs targeting the central nervous system (CNS), acting as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, chemotherapeutic agents, and more. The synthesis of guanidine-containing molecules is thus of great importance for the creation of new pharmacophores (Sa̧czewski & Balewski, 2009).

Structural and Catalytic Applications of Guanidine Copper Complexes

Guanidine copper compounds have been reviewed for their structural characteristics and applications in bioinorganic chemistry and catalysis. The versatility of guanidines as neutral donor ligands in copper coordination chemistry, where a variety of coordination modes were found, demonstrates their ability to distribute the formal positive charge of the metal throughout the guanidine unit. This makes them more than simple σ-donating ligands, addressing complex problems in several fields of chemistry (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).

Thiazolyl-Guanidine in Tautomerism and Molecular Interactions

The tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria have been studied, highlighting the influence of such interactions on the stability of oxo and hydroxy tautomeric forms. This research sheds light on the biological significance of these findings, especially concerning spontaneous mutation potentials, and the importance of understanding the interaction dynamics of thiazolyl-guanidine derivatives in molecular biology (Person et al., 1989).

Future Directions

Future research could focus on further exploring the biological activities of “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” and related compounds. This could include investigating their potential as therapeutic agents for various pathological conditions . Additionally, further studies could aim to develop new synthetic methods for these compounds .

properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUEDUFPLPHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303494
Record name STK338388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine

CAS RN

41812-62-8
Record name NSC158570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK338388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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